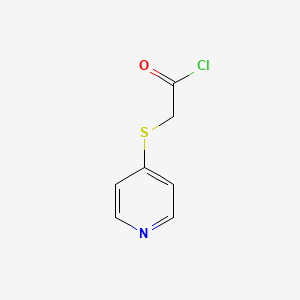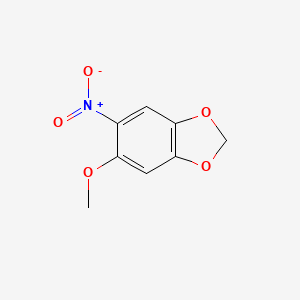
2,4,5-Trifluorophenol
概要
説明
2,4,5-Trifluorophenol is a solid compound with a molecular weight of 148.081. It has a CAS number of 2268-16-81.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2,4,5-Trifluorophenol. However, it’s worth noting that the compound is available for purchase from various chemical suppliers21.Molecular Structure Analysis
The molecular formula of 2,4,5-Trifluorophenol is C6H3F3O3. The InChI Key is ODGMYCITQAIRCI-UHFFFAOYSA-N3. The structure can be viewed as a 2D Mol file or a computed 3D SD file3.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2,4,5-Trifluorophenol. However, a study has used microwave spectroscopy to study the shape of 2,4,5-Trifluorophenol molecules4.Physical And Chemical Properties Analysis
2,4,5-Trifluorophenol is a solid at room temperature1. It has a purity of 98%1. The boiling point is between 37-42°C, and the melting point is 55°C1.科学的研究の応用
Synthesis of Synthetic Intermediates
2,4,5-Trifluorophenol is used in the synthesis of important intermediates like 2,4,5-trifluorobenzoic acid, a valuable compound in the pharmaceutical industry and material science. A continuous microflow process has been developed for synthesizing this acid, utilizing a composed T-micromixer and tube microreactor for efficient reaction management (Deng et al., 2015).
Functionalization in Organic Synthesis
The compound plays a role in the regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates. This process leads to the production of various hydroxybenzoic acids, demonstrating the compound's versatility in organic synthesis (Marzi et al., 2004).
Gattermann Reaction Applications
2,4,5-Trifluorophenol is also involved in the Gattermann reaction, particularly in the synthesis of 2,4,5-trifluorobromobenzene, another valuable intermediate in the pharmaceutical industry. A microflow system has been designed for this process, enhancing mass- and heat-transfer efficiency and reducing reaction time (Deng et al., 2017).
Emission Spectra Studies in Gaseous Phase
Studies on the emission spectra of the cations of fluoro-substituted phenols, including 2,4,5-trifluorophenol, provide insights into their electronic transitions and potential applications in spectroscopy (Maier et al., 1980).
Quantum Dots and Molecular Imprinting
2,4,5-Trifluorophenol is also relevant in the field of nanotechnology, particularly in the development of quantum dots and molecular imprinting for sensitive and selective detection of environmental pollutants like trichlorophenol (Wei et al., 2014).
Catalytic Applications in Organic Chemistry
The compound is involved in catalytic reactions, such as in the synthesis of triarylpyridines, which have broad biological and pharmaceutical applications. Its presence in certain catalytic systems can enhance efficiency and selectivity of reactions (Maleki, 2015).
Spectroscopic Probes in Liposomal Systems
Fluorinated phenols, including 2,4,5-trifluorophenol, are studied as pH-sensitive probes in mixed liposomal systems, indicating their potential in biomedical research and diagnostics (Gasbarri & Angelini, 2014).
Exploration in Optoelectronic Devices
2,4,5-Trifluorophenol derivatives have been explored for use in optoelectronic devices due to their potential as light emitters. Their unique structural and electronic properties make them suitable for application in organic light-emitting devices (Li et al., 2012).
Safety And Hazards
2,4,5-Trifluorophenol is classified as a flammable solid and is toxic if swallowed or in contact with skin5. It can cause severe skin burns and eye damage5. Safety measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective clothing, and storing in a well-ventilated place5.
将来の方向性
While there is limited information on future directions for 2,4,5-Trifluorophenol, its properties make it a potential candidate for further research in various fields.
Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to scientific literature or contact a chemical expert.
特性
IUPAC Name |
2,4,5-trifluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMYCITQAIRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177212 | |
| Record name | Phenol, 2,4,5-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorophenol | |
CAS RN |
2268-16-8 | |
| Record name | Phenol, 2,4,5-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4,5-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trifluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



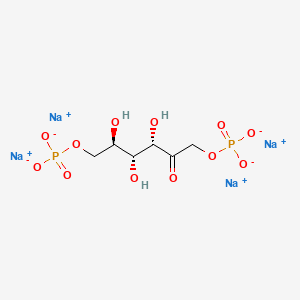

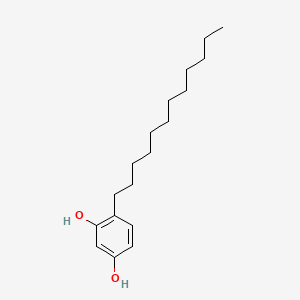
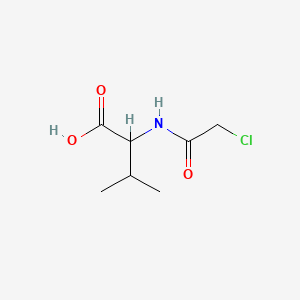
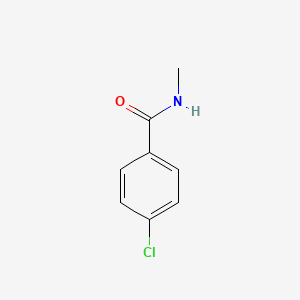
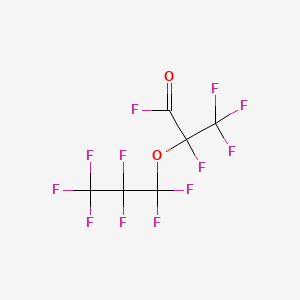


![N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1360153.png)

![2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360156.png)
